molecular formula C11H15ClO2 B1437501 1-(2-Chloroethoxy)-4-propoxybenzene CAS No. 915923-28-3

1-(2-Chloroethoxy)-4-propoxybenzene

Cat. No.: B1437501
CAS No.: 915923-28-3
M. Wt: 214.69 g/mol
InChI Key: LECGGZPJZOZRRE-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-propoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethoxy group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-propoxybenzene can be synthesized through a multi-step process involving the reaction of 4-propoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-4-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new functionalized derivatives.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethers or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Chloroethoxy)-4-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-4-propoxybenzene involves its interaction with specific molecular targets. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of new functional groups that can interact with biological molecules. The propoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloroethoxy)-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2-chloroethoxy)-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECGGZPJZOZRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651110
Record name 1-(2-Chloroethoxy)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-28-3
Record name 1-(2-Chloroethoxy)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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